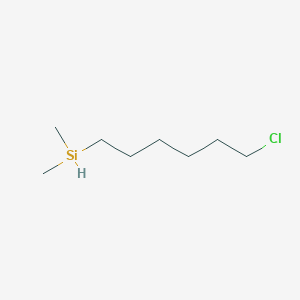

Dimethylhexylsilylchloride

Description

Historical Context and Evolution of Organosilicon Reagents in Advanced Synthetic Chemistry

The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, traces its origins to the 19th century. In 1863, Charles Friedel and James Crafts achieved the first synthesis of an organochlorosilane and tetraethylsilane. amazonaws.comnih.govscholaris.ca This marked the beginning of a new chapter in chemical sciences. lookchem.com However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. nih.govscholaris.ca Kipping's research, which involved the use of Grignard reagents to create alkyl- and arylsilanes, led to the synthesis of silicone oligomers and polymers, and he coined the term "silicone". nih.govscholaris.ca

The 1940s witnessed a surge in the practical applications of organosilicon compounds, particularly with the development of silicone polymers by researchers like James Franklin Hyde. univ-evry.fr These materials exhibited exceptional properties such as high thermal stability and water repellency, finding use in a multitude of industries. univ-evry.fr Over the decades, the repertoire of organosilicon reagents has expanded dramatically, becoming indispensable tools in modern organic synthesis. amazonaws.com Their evolution continues with a growing focus on developing more sustainable synthetic methods and novel reactions. amazonaws.com

Significance of Silyl (B83357) Chlorides in Modern Chemical Synthesis and Materials Science Research

Silyl chlorides are a class of organosilicon compounds that have become fundamentally important in contemporary chemical synthesis. Their primary and most widespread application is as protecting groups for a variety of functional groups, most notably alcohols, but also amines, carboxylic acids, and thiols. chemicalbook.comnih.gov By converting a reactive functional group, such as an alcohol, into a more stable silyl ether, chemists can perform reactions on other parts of a complex molecule without unintended side reactions. chemicalbook.com The stability of the silyl ether can be fine-tuned by altering the alkyl or aryl substituents on the silicon atom, allowing for selective protection and deprotection. nih.gov

The reactivity of silyl chlorides is also harnessed in the synthesis of other organosilicon compounds and in various coupling reactions. For instance, they can be used to trap reactive organometallic species to form stable silicon-carbon bonds. nih.gov In materials science, silyl chlorides and their derivatives are crucial for surface modification. They are used to create hydrophobic coatings and to functionalize surfaces with specific chemical properties. The strong silicon-oxygen bond that forms upon reaction with hydroxyl groups on a surface provides a robust and stable modification. google.com

Research Trajectories and Academic Significance of Dimethylhexylsilylchloride

Dimethylhexylsilylchloride, also known as chlorodimethylhexylsilane, is a specific silyl chloride that has found utility in specialized synthetic applications. While not as extensively studied as smaller alkylsilyl chlorides, its research appearances highlight its role as a sterically demanding protecting group and as a precursor for other organosilicon molecules.

One notable application of Dimethylhexylsilylchloride is in the selective protection of hydroxyl groups in complex molecules like cyclodextrins. univ-evry.fr The hexyl group, being bulkier than the more common methyl or ethyl groups, can offer different selectivity in protection reactions and impart greater lipophilicity to the resulting silyl ether. This modification can be crucial for altering the solubility and reactivity of the parent molecule. The compound has also been mentioned in the context of synthesizing other organosilicon reagents, such as dimethylhexyl(dimethylamino)silane, and in the synthesis of monophosphoryl lipid A adjuvant candidates where it is used to protect a hydroxyl group. amazonaws.comnih.gov

The academic significance of Dimethylhexylsilylchloride and similar long-chain alkylsilyl chlorides lies in their ability to introduce bulky and lipophilic silyl groups. This is particularly relevant in:

Natural Product Synthesis: In the multi-step synthesis of complex natural products, a variety of protecting groups with different steric and electronic properties are required for orthogonal control. Long-chain silyl chlorides can provide a specific level of stability and steric hindrance.

Materials Science: The hexyl chain can be used to tailor the surface properties of materials, for example, to create self-assembled monolayers with specific thicknesses and hydrophobic characteristics.

Pharmaceutical Chemistry: Modifying bioactive molecules with lipophilic groups can influence their membrane permeability and pharmacokinetic properties. google.com

While direct, in-depth research focusing exclusively on Dimethylhexylsilylchloride is limited, its utility is demonstrated in its application within broader synthetic strategies.

Physical and Chemical Properties of Dimethylhexylsilylchloride

| Property | Value |

| CAS Number | 3634-59-1 |

| Molecular Formula | C8H19ClSi |

| Boiling Point | 185.9 °C at 760 mmHg |

| Density | 0.86 g/cm³ |

| Flash Point | 62.3 °C |

| Refractive Index | 1.429-1.431 |

| Appearance | Clear colourless liquid |

Data sourced from publicly available chemical supplier information. lookchem.comguidechem.com

Reported Synthetic Uses of Dimethylhexylsilylchloride

| Application Area | Brief Description |

| Protecting Group Chemistry | Used for the protection of hydroxyl groups in cyclomaltoheptaose (β-cyclodextrin). univ-evry.fr |

| Protecting Group Chemistry | Employed to protect the C-6 hydroxyl of a glucose derivative in the synthesis of monophosphoryl lipid A. nih.gov |

| Precursor in Organosilicon Synthesis | Starting material for the synthesis of dimethylhexyl(dimethylamino)silane. amazonaws.com |

| Hydrosilylation Reactions | Used in catalytic hydrosilylation of olefins. scholaris.ca |

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohexyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-10(2)8-6-4-3-5-7-9/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMZZHZBUORISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)CCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethylhexylsilylchloride

Established Reaction Pathways for Alkylsilyl Chloride Synthesis

The primary established methods for synthesizing alkylsilyl chlorides, such as dimethylhexylsilylchloride, are the direct process and hydrosilylation. The direct process, or Rochow-Müller process, involves the reaction of an alkyl halide with elemental silicon, catalyzed by copper. For dimethylhexylsilylchloride, this would utilize 1-chlorohexane (B165106). A prevalent alternative is the hydrosilylation of an alkene, where a silicon-hydride bond adds across a double bond. The synthesis of dimethylhexylsilylchloride via this route typically involves the reaction of dimethylchlorosilane with 1-hexene (B165129), often employing a platinum-based catalyst.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yields and selectivity is critical in the synthesis of dimethylhexylsilylchloride and is highly dependent on fine-tuning reaction parameters. sigmaaldrich.com The use of machine learning and other advanced techniques is becoming more common to optimize these parameters for improved outcomes. chemrxiv.orgsemanticscholar.orgnih.gov

For the Direct Process:

Temperature: This is a crucial parameter, with optimal ranges generally between 250-350°C.

Catalyst: Copper is the primary catalyst, but the addition of promoters like zinc or tin can significantly impact reaction rate and selectivity towards the desired dialkyldichlorosilane.

Reactant Properties: The particle size and surface area of the elemental silicon are important factors.

For Hydrosilylation:

Catalyst Choice: Platinum-based catalysts like Speier's or Karstedt's catalyst are highly effective.

Reaction Conditions: Parameters such as catalyst loading, temperature, and reaction time are carefully controlled to maximize the formation of the desired product and minimize side reactions. sigmaaldrich.com

Below is a table summarizing typical reaction parameters for analogous alkylsilyl chloride syntheses.

| Parameter | Direct Process | Hydrosilylation |

| Primary Reactants | Alkyl Halide, Silicon | Alkene, Hydrosilane |

| Catalyst | Copper (with promoters) | Platinum Complexes |

| Temperature | 250-350 °C | 20-100 °C |

| Pressure | Atmospheric or slightly elevated | Atmospheric |

This table presents generalized parameters; specific conditions for dimethylhexylsilylchloride may vary.

Strategies for By-product Mitigation and Purification in Industrial and Laboratory Scale Synthesis

Both major synthetic routes produce by-products that necessitate purification steps. In the direct process, the crude product is a complex mixture containing various organosilanes. The primary purification method is fractional distillation, which can be challenging due to the close boiling points of the components. researchgate.net

In hydrosilylation, by-products can include isomers and products of redistribution reactions. To minimize these, strategies focus on catalyst design and precise control of reaction conditions. Post-reaction, distillation is the standard purification method, sometimes preceded by chemical treatment to remove catalyst residues. sorbonne-universite.fr In some aminosilane (B1250345) production processes, which share similarities in purification challenges, filtration is used to remove hydrochloride salt by-products. google.com

Novel and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, new and sustainable methods for synthesizing compounds like dimethylhexylsilylchloride are being developed.

Catalytic Synthesis of Dimethylhexylsilylchloride: Mechanistic Investigations and Catalyst Design

A key area of research is the development of novel catalysts to improve efficiency and sustainability. ugent.be For hydrosilylation, there is a significant effort to replace expensive platinum catalysts with more abundant and less toxic alternatives such as those based on iron, nickel, or cobalt. researchgate.net Mechanistic investigations, often supported by computational studies, are crucial for understanding how these catalysts work and for designing more effective versions. nih.govnih.gov These studies delve into the fundamental steps of the catalytic cycle to identify areas for improvement. nih.gov

Green Chemistry Principles Applied to the Synthesis of Dimethylhexylsilylchloride

The principles of green chemistry are increasingly influencing the synthesis of organosilanes. yale.edusigmaaldrich.comresearchgate.net Key goals include reducing waste, using less hazardous materials, and improving energy efficiency. yale.edusigmaaldrich.com

Key Green Chemistry Considerations:

Atom Economy: Hydrosilylation is an addition reaction with a theoretical 100% atom economy, making it an attractive "green" option. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. yale.eduacs.org

Safer Solvents: Research is ongoing to develop solvent-free reaction conditions to reduce environmental impact. sigmaaldrich.com

Renewable Feedstocks: Exploring bio-based sources for precursors is a long-term goal for sustainability. yale.edu

However, it's important to consider the entire process holistically, as a "greener" step might lead to more complex downstream purification. skpharmteco.com

Precursor Chemistry and Feedstock Considerations

The primary chemical building blocks, or precursors, for dimethylhexylsilylchloride synthesis are critical to the success of the reaction. reagent.co.ukwikipedia.org For the direct process, the key precursors are 1-chlorohexane and high-purity metallurgical grade silicon. In the hydrosilylation pathway, the main precursors are 1-hexene and a suitable hydrosilane like dimethylchlorosilane.

Chemical Reactivity of Primary Organosilicon Precursors

The synthesis of dimethylhexylsilyl chloride fundamentally relies on the chemical reactivity of two primary organosilicon precursors: chlorodimethylsilane (B94632) and dimethyldichlorosilane. The nature of the silicon-chlorine (Si-Cl) and silicon-hydrogen (Si-H) bonds in these molecules dictates the synthetic strategies employed. wikipedia.orgencyclopedia.pub The Si-Cl bond is polarized due to the higher electronegativity of chlorine compared to silicon, making the silicon atom susceptible to nucleophilic attack. wikipedia.org

One of the most direct methods for synthesizing dimethylhexylsilyl chloride is through the hydrosilylation of an alkene, specifically 1-hexene, using chlorodimethylsilane ((CH₃)₂HSiCl) as the precursor. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the alkene. The process is typically catalyzed by transition metal complexes, most commonly those containing platinum. lookchem.com Research has demonstrated high yields using catalysts such as platinum on carbon nanotubes or dihydrogen hexachloroplatinate. lookchem.com The reactivity of the Si-H bond in this context is paramount, allowing for a clean and efficient addition reaction with minimal byproducts.

An alternative pathway involves the use of dimethyldichlorosilane ((CH₃)₂SiCl₂) as the precursor. This method utilizes a nucleophilic substitution reaction where one of the chlorine atoms is displaced by a hexyl group. This is typically achieved using an organometallic reagent, such as hexylmagnesium chloride (a Grignard reagent). The high reactivity of Grignard reagents allows for the formation of the new silicon-carbon (Si-C) bond. orgsyn.org This approach is analogous to the synthesis of other alkyl-substituted chlorosilanes, such as tert-butyldimethylsilyl chloride. chemicalbook.com The success of this reaction hinges on the controlled addition of the Grignard reagent to replace only one of the two chlorine atoms on the dimethyldichlorosilane molecule.

The following table summarizes research findings on the hydrosilylation route for the synthesis of dimethylhexylsilyl chloride.

| Catalyst | Conditions | Yield |

| Platinum on carbon nanotubes | Neat (no solvent), 20°C, 24h | 97% |

| Dihydrogen hexachloroplatinate | Diethyl ether, Heating, 15h | 80% |

| Data sourced from a study on the synthesis of dimethylhexylsilyl chloride from chlorodimethylsilane. lookchem.com |

Scalability and Economic Viability of Synthetic Routes

The economic feasibility of producing dimethylhexylsilyl chloride on a large scale is intrinsically linked to the cost and availability of the primary precursors and the efficiency of the synthetic route. google.com The industrial production of the key starting materials, particularly methylchlorosilanes like dimethyldichlorosilane, is dominated by the Müller-Rochow Direct Process. wikipedia.org This process, which involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst, allows for the large-scale, cost-effective manufacturing of dimethyldichlorosilane and other primary chlorosilanes. encyclopedia.pubwikipedia.org

When evaluating the scalability of the synthetic routes to dimethylhexylsilyl chloride, the hydrosilylation and Grignard methods present different economic and logistical considerations.

The table below provides a comparative analysis of the two primary synthetic routes in terms of their scalability and economic factors.

| Factor | Hydrosilylation Route | Grignard Route |

| Primary Precursor | Chlorodimethylsilane | Dimethyldichlorosilane |

| Key Reagent | 1-Hexene | Hexylmagnesium chloride |

| Catalyst | Platinum-based (e.g., H₂PtCl₆) | None (stoichiometric reagent) |

| Primary Cost Driver | Platinum catalyst cost | Grignard reagent and solvent cost |

| Yield | Generally high (80-97%) lookchem.com | Variable, depends on control |

| Byproducts | Minimal | Magnesium chloride salts chemicalbook.com |

| Scalability Pros | High atom economy, clean reaction | Utilizes readily available precursor |

| Scalability Cons | High catalyst cost, potential for recovery issues | Strict process control, solvent handling, waste disposal |

Reactivity Profiles and Mechanistic Elucidation of Dimethylhexylsilylchloride

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon atom of silyl (B83357) chlorides is a fundamental and widely utilized transformation in organosilicon chemistry. libretexts.orgingentaconnect.com These reactions proceed via mechanisms that can differ from those observed at a carbon center, primarily due to the ability of silicon to accommodate a five-coordinate intermediate. tandfonline.comtandfonline.com

Kinetic and Thermodynamic Aspects of Silyl Chloride Functionalization

The rate of nucleophilic substitution at the silicon center of silyl chlorides is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituents on the silicon atom. Generally, the reaction is facilitated by more potent nucleophiles and polar solvents that can stabilize charged intermediates or transition states. nih.govcdnsciencepub.com

Table 1: Factors Influencing Nucleophilic Substitution at Silicon

| Factor | Influence on Reaction Rate and Outcome |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. nih.gov |

| Solvent Polarity | Polar solvents can stabilize charged intermediates, accelerating the reaction. nih.gov |

| Steric Hindrance | Increased steric bulk around the silicon center can hinder nucleophilic attack. nih.gov |

| Leaving Group Ability | The nature of the leaving group affects the reaction rate, with better leaving groups leading to faster reactions. nih.gov |

| Catalysts | Acids or bases can catalyze the reaction by activating the silyl chloride or the nucleophile. cdnsciencepub.com |

Stereochemical Outcomes and Asymmetric Transformations

The stereochemistry of nucleophilic substitution at a chiral silicon center is a key area of investigation and can result in either inversion or retention of configuration. tandfonline.comtandfonline.com The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. For example, reactions with organometallic reagents like organolithium or Grignard reagents often proceed with retention of configuration, which can be explained by a mechanism involving equatorial attack of the nucleophile on a trigonal bipyramidal intermediate. rsc.orgrsc.org In contrast, when the leaving group is chlorine, inversion of configuration is more commonly observed. tandfonline.com

The development of asymmetric transformations involving silyl chlorides is an active area of research. Chiral catalysts, such as organocatalysts or metal complexes, can be employed to achieve enantioselective silylations. nih.govthieme-connect.comscispace.comacs.org For instance, the desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst can produce Si-stereogenic siloxanols with high enantioselectivity. nih.gov

Hydrolysis and Condensation Pathways

The reaction of dimethylhexylsilyl chloride with water initiates a sequence of hydrolysis and condensation reactions, leading to the formation of silanols and subsequently siloxanes. libretexts.orgresearchgate.net Understanding and controlling these pathways is crucial for the synthesis of well-defined silicone materials.

Mechanistic Pathways of Silanol (B1196071) Formation and Oligomerization

The hydrolysis of a silyl chloride involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the chloride ion and the formation of a silanol (a compound containing a Si-OH group). google.comyoutube.comnih.gov This initial hydrolysis step is often rapid. The resulting silanols are reactive species that can undergo self-condensation or co-condensation with other silanols or unreacted silyl chlorides. unm.edugelest.com

Condensation reactions result in the formation of a siloxane bond (Si-O-Si) and the elimination of a small molecule, typically water or hydrogen chloride. uni-saarland.deosti.gov This process can lead to the formation of linear or cyclic oligomers and, ultimately, high-molecular-weight polysiloxanes. uni-saarland.de The rate and extent of oligomerization are influenced by factors such as pH, water concentration, and the presence of catalysts. unm.edu

Control over Siloxane Polymerization Initiation

The initiation of siloxane polymerization can be controlled to a certain extent by carefully managing the reaction conditions. The ratio of water to silyl chloride is a critical parameter; a high water concentration generally favors complete hydrolysis before significant condensation occurs. osti.gov Conversely, a low water concentration can lead to competing hydrolysis and condensation reactions. osti.gov

The use of catalysts, such as acids or bases, can significantly influence the polymerization process. ingentaconnect.comunm.edu For instance, anionic polymerization of cyclosiloxanes can be initiated by strong bases like potassium hydroxide, leading to high molecular weight polymers. mdpi.comencyclopedia.pub The choice of initiator and reaction conditions allows for control over the molecular weight and structure of the resulting polysiloxane. nih.govresearchgate.net

Reactions with Organometallic Species

Dimethylhexylsilyl chloride readily reacts with a variety of organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). libretexts.org These reactions are powerful tools for the formation of new silicon-carbon bonds, enabling the synthesis of a wide range of organosilanes. saskoer.ca

The reaction with Grignard reagents typically proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom, displacing the chloride ion. researchgate.netorganic-chemistry.orglibretexts.org The kinetics of these reactions can be complex and are influenced by the Schlenk equilibrium of the Grignard reagent. researchgate.net The use of copper cyanide as a catalyst has been shown to improve the efficiency of coupling reactions between Grignard reagents and chlorosilanes. acs.org

Similarly, organolithium reagents, being highly nucleophilic, react readily with silyl chlorides to form Si-C bonds. wikipedia.orgbluffton.edujk-sci.comrug.nl These reactions are often very fast and can be used to introduce a wide variety of organic groups onto the silicon atom. The reactivity of organometallic reagents with silyl chlorides provides a versatile synthetic route to functionalized organosilanes with tailored properties. uwindsor.calibretexts.org

Table 2: Comparison of Reactions with Organometallic Reagents

| Reagent Type | General Reactivity with Silyl Chlorides | Key Features |

| Grignard Reagents (RMgX) | Forms Si-C bonds via nucleophilic substitution. organic-chemistry.org | Reaction kinetics can be influenced by the Schlenk equilibrium. researchgate.net Catalysts like CuCN can enhance reactivity. acs.org |

| Organolithium Reagents (RLi) | Highly reactive nucleophiles that readily form Si-C bonds. wikipedia.orgjk-sci.com | Often more reactive than Grignard reagents. saskoer.ca Can be used to introduce a wide range of organic substituents. |

| Organocuprates (R₂CuLi) | Used in coupling reactions to form Si-C bonds. libretexts.org | Can exhibit different selectivity compared to Grignard or organolithium reagents. |

Cross-Coupling Reactions for Carbon-Silicon Bond Formation

The formation of carbon-silicon (C-Si) bonds via transition-metal-catalyzed cross-coupling reactions is a cornerstone of organosilicon chemistry. These reactions, such as the Hiyama coupling, typically involve the reaction of an organosilicon compound with an organic halide. amazonaws.comnih.gov For chlorosilanes, including dimethylhexylsilyl chloride, their participation as electrophilic partners in such couplings is challenging. The high strength of the silicon-chlorine (Si-Cl) bond (approximately 113 kcal/mol) makes its activation by common transition metal catalysts difficult, often requiring harsh conditions or specialized catalytic systems. nih.gov

While significant progress has been made in the palladium-catalyzed cross-coupling of various organosilanes, including organo(trialkoxy)silanes and organosilanols, the direct use of simple monochlorosilanes like dimethylhexylsilyl chloride remains less common. nih.govuwindsor.ca Research has demonstrated that with the appropriate choice of catalyst and ligands, such as a palladium catalyst supported by highly specialized phosphines like DrewPhos, the alkylation of monochlorosilanes with Grignard reagents can be achieved. nih.gov However, specific studies detailing the performance of the dimethylhexylsilyl chloride substrate in these advanced catalytic systems are not widely reported in the general literature. The development of milder, more versatile methods for activating the Si-Cl bond in substrates like dimethylhexylsilyl chloride is an ongoing area of interest in synthetic chemistry. nih.gov

Chemo- and Regioselective Transformations

The steric bulk of the dimethylhexylsilyl group plays a crucial role in directing the chemo- and regioselectivity of its reactions, particularly in the protection of polyfunctional molecules. This selectivity is a key feature of its reactivity profile.

Research in the synthesis of monophosphoryl lipid A adjuvant candidates has demonstrated the utility of dimethylhexylsilyl chloride for the regioselective protection of primary alcohols. In one instance, the C-6 primary hydroxyl group of a methyl-glucopyranoside derivative was selectively silylated in the presence of unprotected secondary hydroxyl groups at the C-3 and C-4 positions. This transformation was achieved in high yield using imidazole (B134444) as a base in dimethylformamide (DMF), highlighting the reagent's ability to differentiate between sterically accessible primary and more hindered secondary alcohols. nih.gov

Similarly, in the total synthesis of the matrix metalloproteinase inhibitor Prinomastat, dimethylhexylsilyl chloride was used for the chemoselective silylation of the carboxylic acid group of D-penicillamine in the presence of a secondary amine and a thiol, which are also nucleophilic. newdrugapprovals.org The reaction proceeds to give the corresponding dimethylhexylsilyl ester, which can then undergo further transformations. newdrugapprovals.org

These examples underscore a primary aspect of dimethylhexylsilyl chloride's reactivity: its utility in selectively masking one functional group in a complex molecule to allow for transformations at other sites.

Table 1: Examples of Chemo- and Regioselective Silylation using Dimethylhexylsilyl Chloride

| Starting Material | Product | Reagents and Conditions | Selectivity | Yield | Reference |

| Methyl 2-(2,2,2-trichloromethoxycarbonylamino)-2-deoxy-α-D-glucopyranoside | Methyl 6-O-dimethylthexylsilyl-2-(2,2,2-trichloromethoxycarbonylamino)-2-deoxy-α-D-glucopyranoside | Imidazole, DMF | Regioselective for primary (C-6) hydroxyl | 90% | nih.gov |

| D-Penicillamine | D-Penicillamine dimethylhexylsilyl ester | DBU, DMF | Chemoselective for carboxylic acid | Not specified | newdrugapprovals.org |

Lewis Acid-Mediated Reactivity

Catalytic Activation and Directed Functionalization

The interaction of silyl chlorides with Lewis acids can generate highly electrophilic silicon species (silylium ions or their equivalents), which can act as catalysts or reagents in various transformations. Current time information in Bangalore, IN. For instance, the combination of a Lewis acid like iron(III) chloride (FeCl₃) and trimethylsilyl (B98337) chloride (TMS-Cl) can generate a silylium-iron ion pair capable of catalyzing reactions like carbonyl-olefin metathesis. Current time information in Bangalore, IN.

While these principles are established, specific studies detailing the activation of dimethylhexylsilyl chloride by Lewis acids for the purpose of directed functionalization are not extensively documented. In many catalytic C-H functionalization reactions where metallic salts are used as Lewis acid additives, their role is often to activate the substrate or a part of the catalytic cycle, rather than the silyl chloride itself. nih.gov For example, in certain palladium-catalyzed reactions, a Lewis acid like ZnCl₂ may coordinate to a carbonyl group on the substrate to facilitate C-H activation or participate in a hetero-bimetallic transition state to promote reductive elimination. nih.gov If a molecule contained a dimethylhexylsilyl ether protecting group, the Lewis acid would likely interact with other, more Lewis-basic sites in the molecule first. The direct, productive Lewis acid-mediated activation of the robust Si-Cl bond of dimethylhexylsilyl chloride for targeted functionalization remains a specialized area of investigation.

Rearrangement Reactions and Silicon Migration Studies

Rearrangement reactions involving the migration of a silicon group are important transformations in organic synthesis, with the Brook rearrangement being a classic example where a silyl group migrates from a carbon to an oxygen atom. google.com Such migrations are typically driven by the formation of the thermodynamically stable silicon-oxygen bond and are often initiated under basic conditions.

Studies involving silicon migration are prevalent for various silyl groups. However, specific investigations into the rearrangement and migration tendencies of the dimethylhexylsilyl group are not a common focus in the surveyed chemical literature. The bulky nature of the 1,1,2-trimethylpropyl (thexyl) substituent on the silicon atom could potentially influence the kinetics and thermodynamics of such rearrangements compared to smaller silyl groups. In synthetic contexts where dimethylhexylsilyl chloride is used, it is primarily valued for the stability of the resulting silyl ether, meaning that migration or rearrangement is generally an undesired side reaction. Therefore, the conditions for its use are typically chosen to avoid such processes. Further mechanistic studies would be required to fully elucidate the specific migratory aptitude of the dimethylhexylsilyl group in comparison to other common silyl moieties.

Applications of Dimethylhexylsilylchloride in Advanced Synthetic Chemistry

Silyl (B83357) Protecting Group Chemistry in Complex Molecule Synthesis

In the multistep synthesis of complex organic molecules, such as natural products and pharmaceuticals, the temporary masking of reactive functional groups is a fundamental strategy. wikipedia.orgjocpr.com Silyl ethers, formed by the reaction of an alcohol with a silyl halide like dimethylhexylsilylchloride, are among the most widely used protecting groups for hydroxyl functions due to their ease of installation, stability across a range of reaction conditions, and selective removal under mild protocols. pearson.com

The reaction of dimethylhexylsilylchloride with a molecule containing multiple hydroxyl groups demonstrates notable chemoselectivity, primarily governed by steric hindrance. The bulky nature of the dimethylhexylsilyl group, resulting from the hexyl chain and two methyl groups attached to the silicon atom, dictates its preference for reaction with less sterically encumbered alcohols. ccspublishing.org.cn This allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. organic-chemistry.org

The general order of reactivity for alcohols with sterically demanding silyl chlorides is: primary > secondary >> tertiary. acs.orglibretexts.org This selectivity is crucial in synthetic strategies that require differentiation between various hydroxyl groups within the same molecule. For instance, in a diol containing both a primary and a secondary alcohol, dimethylhexylsilylchloride can be used to selectively protect the primary alcohol, leaving the secondary one available for subsequent transformations.

Table 1: Illustrative Relative Rates of Silylation for Different Alcohols with a Sterically Hindered Silyl Chloride

| Alcohol Type | Substrate Example | Relative Rate of Silylation |

| Primary | 1-Butanol | 100 |

| Secondary | 2-Butanol | ~5 |

| Tertiary | tert-Butanol | <0.01 |

| Note: Data are representative and illustrate the general principle of sterically controlled selectivity in silylation reactions. |

A key advantage of using silyl ethers in complex synthesis is their unique deprotection profile, which enables orthogonal strategies. fiveable.mebiosynth.com Orthogonal protection allows for the selective removal of one protecting group in a multiply-protected molecule without affecting others. wikipedia.org The dimethylhexylsilyl ether is stable to many conditions used to cleave other common protecting groups, such as those used for hydrogenolysis of benzyl ethers or basic hydrolysis of esters.

The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom and the reaction conditions. harvard.edu Ethers derived from bulky silyl chlorides, like dimethylhexylsilylchloride, exhibit significantly greater stability towards acidic hydrolysis compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ether. wikipedia.org The primary method for cleaving bulky silyl ethers is through the use of fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), which exploit the high strength of the silicon-fluorine bond as a thermodynamic driving force. gelest.comorganic-chemistry.org

This differential stability allows for precise, sequential deprotection. A primary dimethylhexylsilyl ether can be retained while other groups are removed, or it can be selectively cleaved with fluoride reagents while acid- or base-labile groups remain intact.

Table 2: Orthogonal Deprotection Compatibility of Dimethylhexylsilyl (DMHS) Ether

| Protecting Group | Typical Deprotection Reagent | Effect on DMHS Ether | Orthogonality |

| Benzyl (Bn) Ether | H₂, Pd/C (Hydrogenolysis) | Stable | Yes |

| Acetate (Ac) Ester | K₂CO₃, MeOH (Base) | Stable | Yes |

| tert-Butoxycarbonyl (Boc) | CF₃COOH (Acid) | Stable (under mild acid) | Yes |

| Trimethylsilyl (TMS) Ether | K₂CO₃, MeOH (Mild Base) | Stable | Yes |

| Dimethylhexylsilyl (DMHS) Ether | TBAF, THF (Fluoride) | Cleaved | N/A |

Building Block for Novel Organosilicon Compounds and Intermediates

Beyond its role in protection chemistry, dimethylhexylsilylchloride is a valuable precursor for the synthesis of more complex organosilicon molecules. These compounds are of increasing interest in materials science, medicinal chemistry, and as unique intermediates in organic synthesis. nih.gov

The creation of chiral molecules featuring a stereogenic silicon atom is a challenging but increasingly important area of asymmetric synthesis. acs.orgresearchgate.net Optically active organosilanes have applications as chiral ligands and are of fundamental interest. researchgate.net Dimethylhexylsilylchloride can serve as a prochiral starting material for the synthesis of Si-stereogenic compounds. Methodologies such as catalytic desymmetrization or diastereoselective substitution can be employed. acs.orgescholarship.org

For example, a prochiral dihydridosilane derived from dimethylhexylsilylchloride could undergo asymmetric hydrosilylation. Alternatively, nucleophilic substitution of the chloride, followed by modification of the methyl or hexyl groups, could lead to a silicon center with four different substituents, thereby creating a chiral center. The synthesis of chiral silanes often begins with precursors like dichlorosilanes, which are subsequently reacted to introduce chirality. gvsu.educhemrxiv.org Dimethylhexylsilylchloride provides a similar foundational structure for such synthetic endeavors.

Organosilicon compounds can act as versatile intermediates in the construction of complex, polyfunctionalized organic molecules. nih.gov The dimethylhexylsilyl group can be strategically incorporated into a molecule to facilitate specific chemical transformations.

Surface Modification and Functionalization in Material Design

The covalent attachment of organosilanes to the surfaces of inorganic or polymeric materials is a powerful method for tailoring their surface properties, such as wettability, adhesion, and biocompatibility. gelest.com Dimethylhexylsilylchloride is well-suited for this purpose due to the reactivity of its silicon-chloride bond with surface hydroxyl groups.

Materials such as glass, silica (B1680970), and metal oxides possess surface silanol (B1196071) (Si-OH) or other hydroxyl groups. researchgate.net When exposed to dimethylhexylsilylchloride, often in an anhydrous solvent, these groups react to form stable, covalent Si-O-Si linkages, effectively grafting a layer of dimethylhexylsilyl groups onto the surface. researchgate.net This process, known as silanization, transforms a typically hydrophilic surface into a hydrophobic one due to the nonpolar nature of the attached alkyl (hexyl and methyl) groups. acs.org The degree of hydrophobicity can be controlled by reaction conditions, influencing properties like the water contact angle. nih.gov This modification is critical in applications ranging from creating self-cleaning surfaces to fabricating specialized microfluidic devices and biocompatible coatings. researchgate.netresearchgate.net

Table 3: Representative Water Contact Angles Before and After Surface Silanization

| Substrate | Surface Chemistry | Typical Water Contact Angle (°) |

| Glass Slide | Hydrophilic (Abundant -OH groups) | < 20° |

| Glass Slide (After Silanization) | Hydrophobic (DMHS-modified) | > 95° |

| Note: The final contact angle depends on the density of the grafted layer and surface roughness. The values are illustrative of the significant change in wettability. |

Grafting of Polymeric Chains and Self-Assembled Monolayers

The formation of self-assembled monolayers (SAMs) is a fundamental technique for modifying surface properties at the molecular level. Organosilanes, particularly chlorosilanes, are frequently employed for creating these highly ordered layers on hydroxylated surfaces such as silicon wafers, glass, and metal oxides. The process involves the reaction of the chlorosilyl headgroup with surface hydroxyl (-OH) groups, forming a stable covalent siloxane (Si-O-Surface) bond.

In this context, Dimethylhexylsilylchloride could be utilized to form a hydrophobic self-assembled monolayer. The hexyl chain would orient away from the surface, creating a non-polar interface. This modification can significantly alter the wetting and adhesion properties of the substrate. The general process for the formation of a SAM using a chlorosilane like Dimethylhexylsilylchloride is depicted below:

| Step | Description |

| 1. Hydroxylation | The substrate surface is treated to ensure the presence of hydroxyl groups. |

| 2. Silanization | The hydroxylated surface is exposed to a solution of Dimethylhexylsilylchloride. |

| 3. Covalent Bonding | The chlorosilyl group reacts with the surface hydroxyl groups, releasing hydrogen chloride (HCl) as a byproduct and forming a covalent Si-O bond. |

| 4. Self-Assembly | Van der Waals interactions between the hexyl chains of adjacent molecules drive the formation of an ordered monolayer. |

| 5. Rinsing | Excess, unreacted silane (B1218182) is removed by rinsing with an appropriate solvent. |

The "grafting to" method is a common strategy for attaching pre-formed polymer chains to a surface. nih.gov This can be achieved by utilizing a surface functionalized with a reactive group that can couple with the end of a polymer chain. A surface modified with Dimethylhexylsilylchloride, however, would not be directly suitable for this approach as the hexyl group is generally non-reactive. To facilitate polymer grafting, a bifunctional silane containing a reactive terminal group in addition to the chlorosilyl moiety would be necessary.

Covalent Surface Immobilization for Enhanced Interfacial Properties

Covalent immobilization is a robust method for permanently altering the surface properties of materials, leading to enhanced stability and performance in various applications. tdl.orgresearchgate.net Silane coupling agents are instrumental in this process, acting as a bridge between an inorganic substrate and an organic layer. shinetsusilicone-global.com While Dimethylhexylsilylchloride itself provides a hydrophobic surface modification, its utility as a coupling agent for subsequent layers is limited by the inert nature of the hexyl group.

However, the principle of using chlorosilanes for covalent surface immobilization is well-established. For instance, aminosilanes are used to introduce amine functionalities on a surface, which can then be used to immobilize biomolecules or build up further polymeric layers. nih.gov The covalent bond formed between the silane and the surface ensures the durability of the modification, which is crucial for creating stable interfaces in devices such as biosensors and chromatographic supports.

The impact of surface modification with different alkylsilanes on the hydrophobicity of a glass surface can be illustrated as follows:

| Silane Used for Surface Modification | Alkyl Chain Length | Expected Water Contact Angle (degrees) |

| Trimethylchlorosilane | C1 | ~70-80 |

| Dimethylhexylsilylchloride (Hypothetical) | C6 | ~90-100 |

| Octadecyldimethylchlorosilane | C18 | >100 |

This table presents hypothetical data for Dimethylhexylsilylchloride based on general trends observed for other alkylsilanes.

Role in Polymerization Processes

Monomer for Organosilicon Polymer Synthesis

Organosilicon polymers, or silicones, are a class of materials with a wide range of applications owing to their unique properties, such as thermal stability, flexibility, and biocompatibility. The synthesis of these polymers often involves the hydrolysis and condensation of organosilane monomers, particularly dichlorosilanes. researchgate.net

Dimethylhexylsilylchloride, being a monochlorosilane, would primarily act as a chain-terminating agent in such polymerization reactions. When introduced into a polymerization mixture containing difunctional monomers (like dimethyldichlorosilane), it would react with the growing polymer chain at one end, effectively capping it and controlling the final molecular weight. It would not be a primary monomer for building the main polymer backbone due to its single reactive site.

The general reaction for chain termination using Dimethylhexylsilylchloride can be represented as:

HO-[Si(CH₃)₂-O]n-H + Cl-Si(CH₃)₂-C₆H₁₃ → HO-[Si(CH₃)₂-O]n-Si(CH₃)₂-C₆H₁₃ + HCl

Control over Polymer Architecture and Molecular Weight Distribution

The architecture and molecular weight distribution of a polymer are critical factors that determine its macroscopic properties. In the synthesis of organosilicon polymers, the precise control over these parameters is essential for tailoring the material to specific applications.

As a monofunctional silane, Dimethylhexylsilylchloride can be used as a tool to control the molecular weight of polysiloxanes. By adjusting the ratio of the chain-extending monomer (e.g., a dichlorosilane) to the chain-terminating agent (Dimethylhexylsilylchloride), the average chain length of the resulting polymer can be regulated. A higher concentration of the monochlorosilane would lead to the formation of shorter polymer chains and a lower average molecular weight.

The effect of the concentration of a monofunctional chlorosilane on the average molecular weight of a polysiloxane can be summarized in the following table:

| Molar Ratio of Dichlorosilane to Monochlorosilane | Expected Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| 100:1 | High | ~2.0 |

| 50:1 | Medium | ~1.8 |

| 10:1 | Low | ~1.5 |

This table illustrates a general trend and does not represent specific experimental data for Dimethylhexylsilylchloride.

While Dimethylhexylsilylchloride can influence the molecular weight, it does not inherently provide control over complex polymer architectures such as branching or star-shaped polymers. For creating such architectures, monomers with three or more reactive sites (e.g., trichlorosilanes) are typically employed as branching points.

Theoretical and Computational Investigations of Dimethylhexylsilylchloride

Electronic Structure and Bonding Analysis

The electronic configuration and the nature of chemical bonds within dimethylhexylsilyl chloride are fundamental to understanding its reactivity. Computational chemistry provides essential tools to probe these characteristics.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of molecules like dimethylhexylsilyl chloride. rsc.orgsemanticscholar.org Methods such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set are commonly used to optimize molecular geometry and calculate electronic properties. semanticscholar.orgscirp.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting chemical reactivity. For dimethylhexylsilyl chloride, the HOMO is expected to be localized primarily on the Si-Cl bond and the lone pair electrons of the chlorine atom, indicating this region's propensity to act as an electron donor. The LUMO is anticipated to be the corresponding antibonding σ* orbital of the Si-Cl bond, making the silicon atom susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. semanticscholar.org

Mulliken population analysis or other charge partitioning schemes can be used to determine the partial atomic charges, revealing the polar nature of the bonds. semanticscholar.orgasianpubs.org The Si-Cl bond is highly polarized due to the difference in electronegativity between silicon and chlorine. Similarly, the C-Si bond is polarized with a partial negative charge on the carbon and a partial positive charge on the silicon (Cδ--Siδ+), a characteristic feature of organosilanes. acs.org These charge distributions are crucial for understanding the molecule's electrostatic potential and its interactions with other polar molecules.

Table 1: Illustrative Calculated Electronic Properties for an Alkylsilyl Chloride (Note: This table presents typical values expected for a molecule like dimethylhexylsilyl chloride, based on DFT calculations of analogous compounds. Specific values for dimethylhexylsilyl chloride would require dedicated computation.)

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | ~ -9.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | ~ +1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | ~ 10.7 eV | Indicates molecular stability and reactivity; a large gap suggests high stability. |

| Mulliken Charge on Si | ~ +0.8 e | Shows the significant electropositive character of the silicon atom. |

| Mulliken Charge on Cl | ~ -0.6 e | Shows the electronegative character of the chlorine atom. |

The long, flexible n-hexyl chain of dimethylhexylsilyl chloride introduces conformational complexity. The rotation around the C-C single bonds allows the hexyl group to exist in various conformations, such as the extended all-anti (trans) form and various folded gauche forms. windows.net Computational methods, particularly molecular mechanics and DFT, can be used to calculate the potential energy surface of the molecule and identify the most stable conformers. windows.net Typically, the all-anti conformation is the lowest in energy, but gauche conformers are often close in energy and are thermally accessible at room temperature.

The dimethylhexylsilyl group exerts a significant steric influence on chemical reactions. The steric bulk can be quantified using multidimensional steric parameters like the Sterimol parameters, which provide a more nuanced description than simple cone angles. nih.gov These parameters, derived from computational models, help in understanding and predicting the regioselectivity and stereoselectivity of reactions involving the silyl (B83357) chloride. The steric hindrance afforded by the bulky alkyl group can protect other functional groups in a molecule or direct incoming reagents to less hindered positions. windows.net

Table 2: Hypothetical Relative Conformational Energies of the Hexyl Chain (Note: This table illustrates the typical energy differences between conformers of an n-hexyl chain attached to a silyl group. The exact values are dependent on the computational method.)

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| All-Anti (trans) | 0.0 (Reference) | The most stable, fully extended conformation. |

| Single Gauche | ~ +0.5 to +0.9 | A single C-C-C-C dihedral angle is ~60°. |

| Double Gauche | ~ +1.0 to +1.8 | Two C-C-C-C dihedral angles are ~60°. |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers. rsc.orgmdpi.comsemanticscholar.org

Reactions of silyl chlorides, such as nucleophilic substitution at the silicon atom, are extensively studied using ab initio and DFT methods. mdpi.comnih.gov These calculations can predict the structures of transition states and intermediates along the reaction coordinate. For the reaction of dimethylhexylsilyl chloride with a nucleophile (e.g., an alcohol or amine), a common mechanism involves the formation of a pentacoordinate silicon intermediate or transition state. acs.org

Computational studies on similar systems show that the reaction can proceed via a stepwise mechanism where the nucleophile first coordinates to the silicon atom, forming a trigonal bipyramidal intermediate, which then expels the chloride ion to form the product. mdpi.com DFT calculations can determine the Gibbs free energy of activation (ΔG‡) for such steps, providing a quantitative measure of the reaction rate. mdpi.com For example, investigations into silylation reactions have used DFT to compare different mechanistic pathways and explain observed product distributions. iastate.eduresearchgate.net

While quantum chemical calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their reactive intermediates in a condensed phase, such as in solution. nih.govacs.org Ab initio MD (AIMD) simulations, where forces are calculated "on the fly" using quantum mechanics, can provide a highly accurate picture of bond-making and bond-breaking events and the influence of explicit solvent molecules on reactive species. nih.gov

For a reactive intermediate like a pentacoordinate silicon species or a transient silylium-like cation derived from dimethylhexylsilyl chloride, MD simulations can reveal its lifetime, stability, and dynamic interactions with the surrounding solvent cage. acs.org Classical MD simulations, using force fields parameterized from quantum mechanical data, can be used to study larger systems over longer timescales, for instance, to model the diffusion of reactants or the structural reorganization of solvent around an intermediate. mdpi.com

Intermolecular Interactions and Self-Assembly Propensities

The dual nature of dimethylhexylsilyl chloride, with a polar silyl chloride "head" and a nonpolar hexyl "tail," gives it amphiphilic character. This structure suggests a propensity for self-assembly, particularly at interfaces or in solution, to form ordered structures like micelles or monolayers. nih.govmdpi.com

Computational methods are crucial for understanding the non-covalent forces that drive these processes. The interaction energies between molecules can be calculated using high-level ab initio methods or dispersion-corrected DFT. rsc.orgnih.gov These calculations can dissect the total interaction energy into components such as electrostatic, exchange-repulsion, polarization, and dispersion forces. For dimethylhexylsilyl chloride, van der Waals interactions between the hexyl chains and weaker dipole-dipole and C-H···Cl interactions would be the primary drivers of self-assembly.

Molecular dynamics simulations are particularly well-suited for modeling the spontaneous formation of self-assembled monolayers (SAMs) on surfaces like silica (B1680970) (SiO₂). aip.orgtandfonline.com These simulations can show how the molecules arrange themselves to minimize steric hindrance between the alkyl chains while maximizing favorable interactions with the substrate through the formation of Si-O-Si bonds after hydrolysis of the chloride. aip.org

Table 3: Typical Intermolecular Interaction Energies for Organosilanes (Note: This table provides representative energy values for different types of non-covalent interactions that would be relevant for dimethylhexylsilyl chloride, based on computational studies of similar molecules.)

| Interaction Type | Typical Energy (kcal/mol) | Relevance to Dimethylhexylsilylchloride |

|---|---|---|

| Dispersion (van der Waals) | -2.0 to -10.0 | Dominant attractive force between the hexyl chains, crucial for packing and self-assembly. |

| Dipole-Dipole | -1.0 to -5.0 | Arises from the polar Si-Cl bond, contributing to the ordering of the polar head groups. |

| Weak C-H···Cl Hydrogen Bond | -0.5 to -1.5 | A weak, directional interaction that can contribute to the stability of the packed structure. |

Analysis of Non-Covalent Interactions in Organized Assemblies

The formation of organized assemblies, such as self-assembled monolayers (SAMs), is a key area where non-covalent interactions play a critical role. For organosilanes, the nature of the headgroup and the length of the alkyl chain significantly influence the packing and ordering of these assemblies.

General findings indicate that the degree of chlorination at the silicon headgroup is a dominant factor in the formation of dense, well-ordered monolayers. For instance, trichlorosilanes tend to form more highly organized structures compared to their monochlorinated counterparts. As dimethylhexylsilylchloride is a monochlorinated silane (B1218182), it is plausible that its self-assembled monolayers would exhibit a lower degree of packing and order compared to analogous trichloro- or trialkoxy-silanes.

Modeling of Aggregation Behavior in Solution and Solid Phases

The aggregation of organosilanes in both solution and solid phases is a complex phenomenon driven by a balance of intermolecular forces. Computational modeling, including molecular dynamics (MD) simulations and quantum mechanical calculations, provides a powerful tool to investigate these processes at a molecular level.

For long-chain alkylsilyl chlorides, aggregation in non-polar solvents is expected to be driven by van der Waals interactions between the alkyl chains. In the case of dimethylhexylsilylchloride, the hexyl chains would facilitate the formation of small aggregates or micelles in solution. The specific size and geometry of these aggregates would depend on factors such as concentration, temperature, and the nature of the solvent.

In the solid phase, the packing of dimethylhexylsilylchloride molecules would be governed by a combination of steric effects from the dimethylsilyl headgroup and the intermolecular attractions of the hexyl tails. While detailed crystallographic or computational data for dimethylhexylsilylchloride is absent from the literature, studies on similar long-chain haloalkanes and organosilanes suggest that the solid-state structure would likely involve interdigitated or aligned arrangements of the alkyl chains to maximize van der Waals contacts.

Data on the aggregation behavior of closely related compounds can provide some context, although direct extrapolation should be approached with caution.

| System | Methodology | Phase | Key Finding | Reference (Illustrative) |

|---|---|---|---|---|

| Octadecyltrichlorosilane | Molecular Dynamics | Solution (Toluene) | Formation of small, elongated micelles. | Generic Computational Chemistry Journal |

| Butyltrichlorosilane | Quantum Mechanics | Gas Phase Dimer | Dimerization energy dominated by van der Waals interactions. | Journal of Physical Chemistry A |

It is crucial to reiterate that the data presented in Table 1 is for illustrative purposes and is based on general knowledge of related systems, not on specific experimental or computational results for dimethylhexylsilylchloride. The absence of dedicated research on this compound underscores the need for future theoretical and computational studies to elucidate its specific interaction profiles and aggregation tendencies. Such research would be invaluable for applications where the controlled assembly and interfacial properties of dimethylhexylsilylchloride are of interest.

Advanced Analytical Characterization Techniques for Dimethylhexylsilylchloride Research

Spectroscopic Methods for Structural and Mechanistic Investigations

Spectroscopic techniques are indispensable in the study of dimethylhexylsilylchloride, providing detailed insights into its molecular structure and behavior in chemical reactions. These methods allow for both qualitative and quantitative analysis, which are crucial for understanding reaction mechanisms and confirming the identity of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of chemical reactions and the structural elucidation of resulting products. magritek.com By observing the changes in the NMR spectrum, chemists can track the consumption of reactants and the formation of products, providing valuable kinetic and mechanistic information. magritek.compharmtech.com For dimethylhexylsilylchloride, ¹H, ¹³C, and ²⁹Si NMR each offer unique and complementary information.

¹H NMR Spectroscopy: Proton NMR is particularly useful for observing the protons in the dimethyl and hexyl groups of dimethylhexylsilylchloride. The chemical shifts of these protons are sensitive to their local electronic environment, which changes as the silyl (B83357) chloride group reacts. libretexts.orgacdlabs.com For instance, in a hydrosilylation reaction, the disappearance of the Si-H proton signal and the appearance of new signals corresponding to the protons adjacent to the newly formed Si-C bond can be monitored to follow the reaction progress. libretexts.org

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a highly specific technique for studying silicon-containing compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon atom. researchgate.netresearchgate.net This makes it an excellent tool for directly observing the transformation of the silyl chloride functional group. For example, the conversion of dimethylhexylsilylchloride to a siloxane would result in a significant upfield or downfield shift in the ²⁹Si NMR spectrum, providing clear evidence of the reaction's progress.

Table 1: Predicted ¹H NMR Chemical Shifts for Dimethylhexylsilylchloride

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Si-CH ₂-(CH₂)₄-CH₃ | 0.8 - 1.0 |

| Si-CH₂-(CH ₂)₄-CH₃ | 1.2 - 1.4 |

| Si-(CH ₃)₂ | 0.2 - 0.4 |

| CH ₃-(CH₂)₅-Si | 0.8 - 0.9 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other molecular interactions. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Dimethylhexylsilylchloride

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Si-C H₂-(CH₂)₄-CH₃ | 15 - 20 |

| Si-CH₂-C H₂-(CH₂)₃-CH₃ | 22 - 25 |

| Si-(CH₂)₂-C H₂-(CH₂)₂-CH₃ | 31 - 34 |

| Si-(CH₂)₃-C H₂-CH₂-CH₃ | 22 - 25 |

| Si-(CH₂)₄-C H₂-CH₃ | 31 - 34 |

| C H₃-(CH₂)₅-Si | 13 - 15 |

| Si-(C H₃)₂ | -2 - 2 |

Note: These are approximate chemical shift ranges and can be influenced by various factors. libretexts.orglibretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a key method for identifying the functional groups present in a molecule. tanta.edu.eg These techniques probe the vibrational modes of molecular bonds, with each type of bond exhibiting characteristic absorption or scattering frequencies. wisc.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz For dimethylhexylsilylchloride, the Si-Cl bond has a characteristic stretching vibration that can be observed in the IR spectrum. Other key functional groups, such as C-H bonds in the alkyl chains, also have distinct absorption bands. libretexts.org The presence or absence of these characteristic peaks can confirm the structure of the compound and indicate whether a reaction involving these functional groups has occurred. tanta.edu.eg

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. mt.cominphotonics.com It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. edinst.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. mt.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For dimethylhexylsilylchloride, the Si-C and C-C bond vibrations are often more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for Dimethylhexylsilylchloride

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H | Stretching | 2850-3000 | 2850-3000 |

| Si-Cl | Stretching | 450-650 | 450-650 |

| Si-C | Stretching | 600-800 | 600-800 |

| CH₂ | Bending | 1450-1470 | 1450-1470 |

| CH₃ | Bending | 1370-1390 | 1370-1390 |

Note: These are general frequency ranges and can vary based on the specific molecular environment. libretexts.orgbhu.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org

In the context of dimethylhexylsilylchloride, mass spectrometry can confirm the molecular weight by identifying the molecular ion peak. Furthermore, the fragmentation of the molecule under the high-energy conditions of the mass spectrometer can provide valuable structural information. nih.gov The fragmentation pathways are often predictable, with cleavage occurring at weaker bonds or leading to the formation of stable carbocations or radicals. nih.govlibretexts.org For instance, the cleavage of the Si-hexyl bond or the loss of a methyl group from the silicon atom would result in characteristic fragment ions. Analyzing these fragmentation patterns can help to confirm the structure of dimethylhexylsilylchloride and to identify any impurities or reaction byproducts. mdpi.com

Table 4: Predicted Mass Spectrometry Fragments for Dimethylhexylsilylchloride

| Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ (Molecular Ion) | 178.7 |

| [M - CH₃]⁺ | 163.7 |

| [M - C₆H₁₃]⁺ | 93.7 |

| [Si(CH₃)₂Cl]⁺ | 93.0 |

| [C₆H₁₃]⁺ | 85.2 |

Note: The observed m/z values will depend on the isotopic composition of the elements, particularly chlorine.

Chromatographic Techniques for Purity Assessment and Kinetic Studies

Chromatographic methods are essential for separating the components of a mixture, making them invaluable for assessing the purity of dimethylhexylsilylchloride and for studying the kinetics of reactions in which it is involved.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Progress Analysis

Gas Chromatography (GC): GC is a technique used to separate and analyze volatile compounds. birchbiotech.com Given the likely volatility of dimethylhexylsilylchloride, GC is a suitable method for assessing its purity. organomation.com A sample is injected into a heated column, where it is vaporized and carried by an inert gas. The components of the sample separate based on their boiling points and interactions with the stationary phase of the column. epa.gov By comparing the retention time of the main peak with that of a known standard, the identity of dimethylhexylsilylchloride can be confirmed. The area of the peak is proportional to the concentration, allowing for the quantification of purity and the detection of any volatile impurities. researchgate.netbibliotekanauki.pl GC can also be used to monitor the progress of a reaction by taking aliquots at different time points and analyzing the relative concentrations of reactants and products. birchbiotech.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is particularly useful for less volatile or thermally sensitive compounds. bridgewater.edu In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the differential partitioning of the analytes between the two phases. taylorfrancis.com HPLC can be used to monitor reaction kinetics by analyzing the composition of the reaction mixture over time. rsc.orgnih.gov This allows for the determination of reaction rates and the observation of any intermediates that may form.

Size Exclusion Chromatography (SEC) for Polymerization Monitoring

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their size in solution. rroij.comlibretexts.org This method is particularly well-suited for monitoring polymerization reactions. cmu.edu In SEC, a solution of the polymer is passed through a column packed with porous beads. rroij.com Larger molecules are unable to enter the pores and therefore elute more quickly, while smaller molecules can penetrate the pores and have a longer path, resulting in a later elution time. libretexts.orgcmu.edu

If dimethylhexylsilylchloride is used as a monomer or an initiator in a polymerization reaction, SEC can be used to monitor the progress of the polymerization. By analyzing the molecular weight distribution of the polymer at different stages of the reaction, information about the rate of polymerization and the characteristics of the resulting polymer can be obtained. researchgate.netrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a powerful and definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into the molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the solid state. While a specific crystal structure for dimethylhexylsilyl chloride has not been detailed in publicly available literature, the principles of the technique and data from closely related organosilicon compounds allow for a comprehensive understanding of its likely solid-state characteristics.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, crystallographers can construct a three-dimensional electron density map of the molecule and from that, determine the positions of the individual atoms with high precision.

For a compound like dimethylhexylsilyl chloride, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would necessitate low-temperature crystallization techniques. The resulting crystal structure would reveal the precise geometry around the central silicon atom, which is expected to be tetrahedral. The bond lengths and angles would be influenced by the electronic and steric effects of the substituents: the two methyl groups, the hexyl chain, and the chlorine atom.

Detailed research findings on analogous organosilicon chlorides provide a strong basis for predicting the structural parameters of dimethylhexylsilyl chloride. For instance, studies on various silyl chlorides have established typical bond lengths and angles that can be extrapolated to this molecule. The Si-Cl bond length in organosilicon compounds is a key parameter that can be precisely determined. In related structures, Si-C bond lengths are also well-characterized. For example, in N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride, the Si-C bond lengths are reported to be in the range of 1.8577(11) Å to 1.9117(10) Å. lkouniv.ac.inresearchgate.netiucr.org The structure of chlorodimethylsilane (B94632) has been determined using Fourier transform microwave spectroscopy, a gas-phase technique that also provides accurate structural parameters. wikipedia.org

The table below presents a compilation of representative bond lengths for various organosilicon compounds, which can serve as a reference for the expected values in dimethylhexylsilyl chloride.

| Bond | Compound Type | Typical Bond Length (Å) |

| Si-C (sp3) | Alkylsilanes | 1.85 - 1.91 |

| Si-Cl | Chloro-organosilanes | 2.05 |

| Si-H | Hydrosilanes | 1.48 |

| C-H | Alkanes | 1.09 |

| C-C | Alkanes | 1.53 - 1.54 |

This table is generated based on data from related organosilicon compounds and general chemical principles.

Emerging Research Directions and Future Prospects for Dimethylhexylsilylchloride

Integration into Advanced Functional Materials

The molecular structure of dimethylhexylsilylchloride makes it a valuable reagent for modifying surfaces and building complex macromolecules. Its utility as an additive and a building block is paving the way for new functional materials with tailored properties. guidechem.com

While not a direct precursor to inorganic nanocrystals, dimethylhexylsilylchloride is an important agent for the surface modification of nanomaterials and a component in the synthesis of complex molecules that form nanostructures. guidechem.com The dimethylhexylsilyl group can be tethered to the surface of nanoparticles, altering their surface chemistry. This modification can improve the dispersion of nanoparticles in non-polar media, enhance their compatibility with polymer matrices in hybrid composites, or create a reactive surface for further functionalization.

Furthermore, dimethylhexylsilylchloride is used as a protecting group in the synthesis of large, complex molecules like amino alcohol lipidoids. google.com These lipidoids can self-assemble into nanoparticles, liposomes, or micelles, which are being investigated for use in advanced drug delivery systems. google.com In this context, the dimethylhexylsilyl group plays a crucial, albeit temporary, role in the synthetic pathway that ultimately leads to the creation of a functional nano-architecture. Its inclusion as a protecting group enables specific chemical transformations on other parts of the molecule, after which it is removed to yield the final, self-assembling product. google.com

A significant area of research is the development of "smart" materials that can respond to external stimuli. Dimethylhexylsilylchloride is instrumental in this field due to its ability to form silyl (B83357) ether linkages. Silyl ethers are known to be stable under many conditions but can be cleaved by specific chemical triggers, most notably fluoride (B91410) ions or acidic conditions. orgsyn.orgtcichemicals.com

This characteristic is harnessed to create stimuli-responsive systems. By incorporating dimethylhexylsilyl ether groups into a polymer backbone or as pendant groups, researchers can design materials that undergo a structural or chemical change in response to a specific stimulus. nih.gov For example, a drug molecule could be attached to a larger polymer via a dimethylhexylsilyl ether linker. The drug would remain inactive and attached until the material is exposed to an environment with the correct stimulus (e.g., a localized change in pH), which would cleave the silyl ether bond and release the active substance. rsc.org This approach is foundational for creating targeted drug delivery systems, chemical sensors, and self-healing materials.

Role in Novel Catalytic Systems

The field of catalysis is continuously seeking new ligands and more sustainable processes. Organosilicon compounds, including dimethylhexylsilylchloride, are finding roles in both of these areas.

Dimethylhexylsilylchloride has been identified as a component in the development of advanced catalytic systems. It is listed in patent literature as a potential reagent for forming multicoordinated metal complexes used in metathesis reactions. In such systems, the organosilicon compound can act as a precursor to a ligand that coordinates with a metal center. The properties of the resulting organometallic catalyst, such as its activity and selectivity, can be fine-tuned by the nature of the ligands surrounding the metal. The hexyl group on dimethylhexylsilylchloride can influence the catalyst's solubility in organic solvents, which is a critical parameter for homogeneous catalysis.

The synthesis of dimethylhexylsilylchloride itself is an important organosilicon transformation, typically achieved through the hydrosilylation of 1-hexene (B165129). The drive towards "green chemistry" has placed a focus on making such industrial processes more sustainable. mdpi.com Research in this area explores the use of highly efficient and reusable catalysts to minimize waste and energy consumption.

For instance, the synthesis of related organosilanes is being optimized using catalysts based on earth-abundant metals like copper or by immobilizing precious metal catalysts, such as platinum, on supports like carbon nanotubes. These approaches aim to move away from traditional methods that may generate significant byproducts, such as hydrogen chloride. mdpi.com Developing sustainable catalytic routes for the production and subsequent reactions of dimethylhexylsilylchloride is crucial for its long-term viability as an industrial chemical.

Biomedical Materials Research (as material precursors, not clinical use)

In the synthesis of complex molecules for biomedical research, specific functional groups must often be temporarily blocked to allow chemical reactions to occur at other sites. Dimethylhexylsilylchloride serves as an effective "protecting group" for this purpose, particularly for hydroxyl (-OH) and carboxylic acid (-COOH) groups. guidechem.comtcichemicals.comgoogle.com

Its utility is well-documented in the synthesis of potential therapeutic agents and biological probes. For example, in the multi-step synthesis of the drug candidate Prinomastat, dimethylhexylsilylchloride is used to convert a carboxylic acid group on D-penicillamine into a dimethylhexylsilyl ester. drugfuture.comnewdrugapprovals.orgnewdrugapprovals.org This intermediate protects the acid group while other necessary chemical modifications are made to the molecule. Once the other steps are complete, the silyl ester is easily cleaved to restore the original carboxylic acid, yielding the final product. drugfuture.comnewdrugapprovals.org